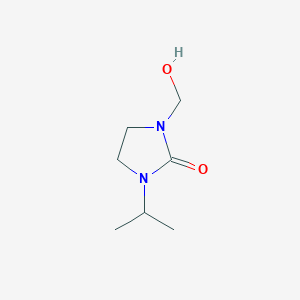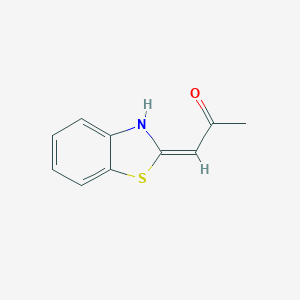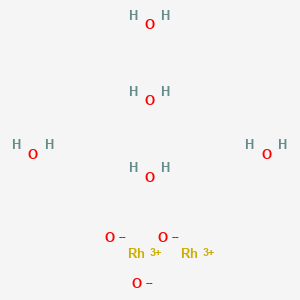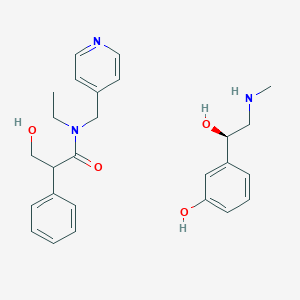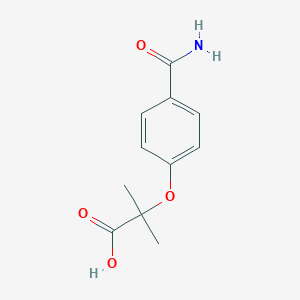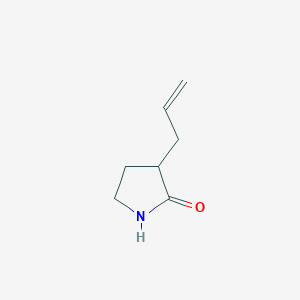
3-烯丙基吡咯烷-2-酮
描述
3-Allylpyrrolidin-2-one is a compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Interestingly, either pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive .
Molecular Structure Analysis
The molecular structure of 3-Allylpyrrolidin-2-one is characterized by a central alkyl amine and peripheral pyrrolidin-2-one structure . This structure was successfully employed as a ligand in copper-based Atom Transfer Radical Polymerization (ATRP), indicating its potential in polymer chemistry .
Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .
科学研究应用
生物学重要性
吡咯烷-2-酮衍生物,包括3-烯丙基吡咯烷-2-酮,是设计功能强大的生物活性剂的多功能先导化合物 . 它们诱导显着的药理作用,因此,研究人员合成了各种吡咯烷-2-酮衍生物 .
抗菌活性
吡咯烷-2-酮衍生物已被发现具有抗菌活性 . 这使得它们成为开发新型抗菌药物的潜在候选者。
抗癌活性
这些化合物也表现出抗癌活性 . 它们可用于开发新型抗癌疗法。
抗炎活性
吡咯烷-2-酮衍生物具有抗炎特性 . 它们可用于治疗各种炎症性疾病。
抗抑郁活性
这些化合物已被发现具有抗抑郁活性 . 这表明它们有可能用于治疗抑郁症和相关疾病。
抗HCV活性
吡咯烷-2-酮衍生物也显示出抗HCV(丙型肝炎病毒)活性 . 它们可用于开发治疗丙型肝炎的新方法。
工业应用
除了生物学应用外,吡咯烷-2-酮衍生物还具有工业应用 . 它们用于合成各种生物碱 和不寻常的β-氨基酸,如他汀及其衍生物
作用机制
Target of Action
3-Allylpyrrolidin-2-one, a derivative of pyrrolidin-2-one, is a five-membered lactam present in both natural and synthetic compounds . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Mode of Action
It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-ones are known to have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . This suggests that they may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that pyrrolidin-2-ones are rapidly absorbed but slowly metabolized . This suggests that 3-Allylpyrrolidin-2-one may have similar properties, which could impact its bioavailability.
Result of Action
It’s known that pyrrolidin-2-ones have various significant biological activities . This suggests that 3-Allylpyrrolidin-2-one may have similar effects.
Action Environment
It’s known that the selectivity of pyrrolidin-2-ones can be easily tuned by using a specific oxidant and additive . This suggests that the action of 3-Allylpyrrolidin-2-one may also be influenced by environmental factors.
未来方向
Pyrrolidine and its derivatives, including pyrrolidin-2-one, have been used widely in drug discovery due to their diverse biological activities . They can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
生化分析
Biochemical Properties
3-Allylpyrrolidin-2-one, as a derivative of pyrrolidin-2-one, is a five-membered heterocycle and can be a versatile lead compound for designing powerful bioactive agents .
Cellular Effects
Pyrrolidin-2-one derivatives have been associated with diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Therefore, it is plausible that 3-Allylpyrrolidin-2-one may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that 3-Allylpyrrolidin-2-one may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds , suggesting that 3-Allylpyrrolidin-2-one may be involved in similar metabolic pathways.
属性
IUPAC Name |
3-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-3-6-4-5-8-7(6)9/h2,6H,1,3-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWPYDMSBIAVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


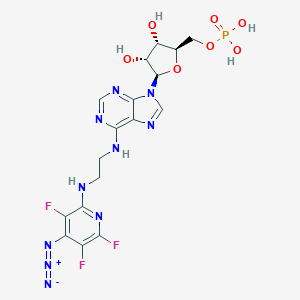
![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)

